3-O-Benzyl-1,2:5,6-bis-O-isopropylidene-alpha-D-galactofuranose
Overview
Description
3-O-Benzyl-1,2:5,6-bis-O-isopropylidene-alpha-D-galactofuranose is a structurally new antibacterial and anti-inflammatory agent . It has a molecular formula of C19H26O6 and a molecular weight of 350.41 .
Synthesis Analysis
The synthesis of this compound involves the addition of substituted xylopentadialdose with various substituted indoles . The reaction mixture is refluxed on a water bath at 60°C for 1 hour and cooled .Scientific Research Applications
Synthesis of Complex Carbohydrates
3-O-Benzyl-1,2:5,6-bis-O-isopropylidene-alpha-D-galactofuranose is utilized in the synthesis of complex carbohydrates. For example, it is employed as a glycosyl acceptor in the one-pot synthesis of 5-O-(alpha-D-arabinofuranosyl)-6-O-(beta-D-galactofuranosyl)-D-galactofuranose, a compound present in the cell wall of Mycobacterium tuberculosis. This synthesis involves regio- and stereospecific reactions and is facilitated by the use of solid-supported catalysts and solvent ratio optimization (Wang & Ning, 2003).
Synthesis of Branched-Chain Cyclitols
The compound also finds application in the synthesis of branched-chain cyclitols. Specifically, it's used in the Michael addition of 2-lithio-1,3-dithiane, leading to the formation of mixtures of branched-chain cyclitols with neo-, myo-, and chiro-configurations. The presence of bulky groups like benzyloxy at C-3 and 1,3-dithiane residue at C-5 plays a crucial role in determining the stereodirection of cyclization (Iwakawa, Yoshimura, & Funabash, 1981).
Crystallography Studies
The compound also contributes to crystallography studies, particularly in the examination of the structure of precursors of higher-carbon sugars. This application provides insights into the molecular structure and conformation, which are essential for understanding the chemical behavior and reaction mechanisms of these sugar derivatives (Ciunik & Jarosz, 1993).
Properties
IUPAC Name |
(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O6/c1-18(2)21-11-13(23-18)14-15(20-10-12-8-6-5-7-9-12)16-17(22-14)25-19(3,4)24-16/h5-9,13-17H,10-11H2,1-4H3/t13-,14-,15-,16-,17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFVGOMEUGAIJX-WRQOLXDDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OCC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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